molecular formula C10H13NO4 B8028269 1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene

1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene

Cat. No.: B8028269
M. Wt: 211.21 g/mol
InChI Key: ZLTLCUWEBIXRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene: is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is a derivative of benzene, characterized by the presence of methoxy, nitro, and propan-2-yloxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or acid catalyst.

Major Products Formed

    Reduction: 1-Methoxy-2-amino-3-(propan-2-yloxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Medicine: Exploration of its derivatives for pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Use as a precursor in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and propan-2-yloxy groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-nitrobenzene: Lacks the propan-2-yloxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Nitro-3-(propan-2-yloxy)benzene: Lacks the methoxy group, which can affect its electronic properties and reactivity.

    1-Methoxy-3-(propan-2-yloxy)benzene:

Uniqueness

1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications where these combined properties are advantageous.

Properties

IUPAC Name

1-methoxy-2-nitro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTLCUWEBIXRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.